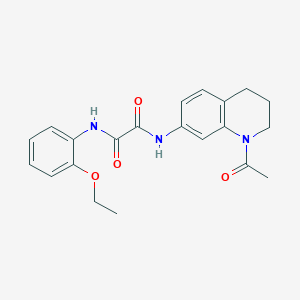![molecular formula C16H14N4O2S B2444678 N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide CAS No. 1384672-88-1](/img/structure/B2444678.png)
N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase inhibitors, which are used to treat autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways that regulate immune cell function. By blocking the activity of these enzymes, this compound can reduce the production of cytokines and other signaling molecules that contribute to the inflammation and tissue damage associated with autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cytokine production, the suppression of T cell activation, and the reduction of inflammation and tissue damage. These effects make it a promising candidate for the treatment of autoimmune diseases, which are characterized by an overactive immune response.
实验室实验的优点和局限性
N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide has several advantages for use in scientific research, including its high purity and yield, its well-established synthesis method, and its potential therapeutic applications. However, there are also some limitations to its use, including the need for careful dosing and monitoring to avoid potential side effects, and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
未来方向
There are several future directions for research on N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide, including the exploration of its potential therapeutic applications in other autoimmune diseases, the development of more selective Janus kinase inhibitors, and the investigation of its potential use in combination with other drugs for enhanced therapeutic efficacy. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, in order to optimize its use in clinical settings.
合成方法
The synthesis of N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide involves several steps, including the preparation of the starting material, the cyclization of the cyclopropyl ring, and the introduction of the thiophene and amide groups. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
科学研究应用
N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide has been the subject of numerous scientific studies, which have explored its potential therapeutic applications and mechanism of action. The compound has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways that regulate immune cell function. This makes it a promising candidate for the treatment of autoimmune diseases, which are characterized by an overactive immune response.
属性
IUPAC Name |
N-(1-cyanocyclopropyl)-5-(phenylcarbamoylamino)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c17-10-16(8-9-16)20-14(21)12-6-7-13(23-12)19-15(22)18-11-4-2-1-3-5-11/h1-7H,8-9H2,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHVNLSIRXWFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=CC=C(S2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
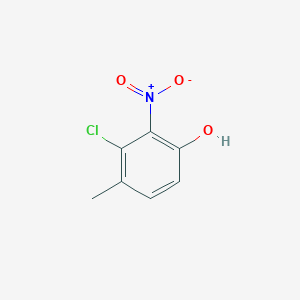
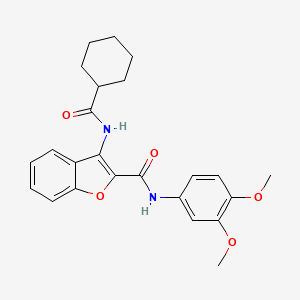

![3-{1-[(2-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2444600.png)

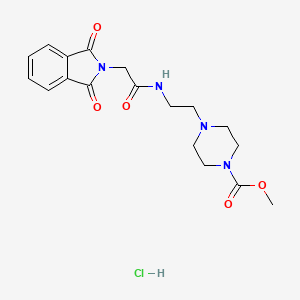
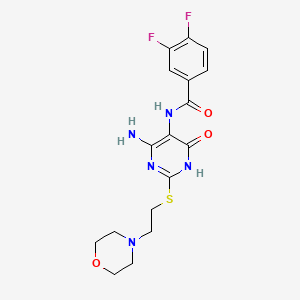
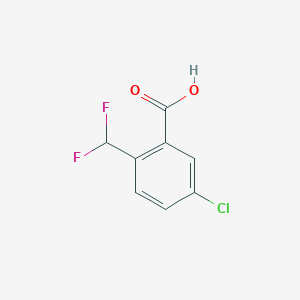
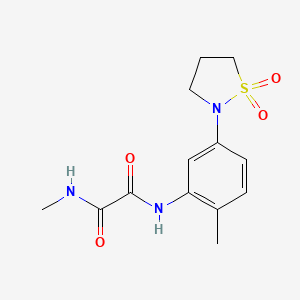
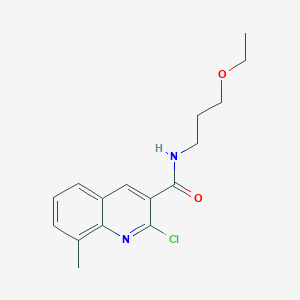
![(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]-2-propenohydrazide](/img/structure/B2444613.png)
![2,4-dimethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2444616.png)

